molecular formula C10H3F9N2 B574547 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole CAS No. 185412-89-9

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole

Cat. No.: B574547
CAS No.: 185412-89-9
M. Wt: 322.134
InChI Key: MEEVIQWEFKEULO-UHFFFAOYSA-N
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Description

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by the presence of three trifluoromethyl groups attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 2,4,6-tris(trifluoromethyl)aniline with suitable reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with formic acid or formamide, leading to the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
  • 2,4,6-Tris(trifluoromethyl)phenyl-lithium

Comparison: Compared to other similar compounds, 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole stands out due to its unique benzimidazole core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups further enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9N2/c11-8(12,13)3-1-4(9(14,15)16)6-5(2-3)20-7(21-6)10(17,18)19/h1-2H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVIQWEFKEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659461
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185412-89-9
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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